molecular formula C15H12N4O2 B11726021 N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11726021
M. Wt: 280.28 g/mol
InChI Key: PDNRWPPOOJTTQC-UHFFFAOYSA-N
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Description

N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrazole ring, a furan ring, and a hydrazide group, making it a versatile molecule in various chemical reactions and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a furan ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20)

InChI Key

PDNRWPPOOJTTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3

Origin of Product

United States

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